N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide

Description

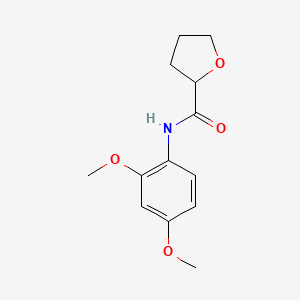

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-16-9-5-6-10(12(8-9)17-2)14-13(15)11-4-3-7-18-11/h5-6,8,11H,3-4,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOYTQHKFPCKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2CCCO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329913 | |

| Record name | N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641338 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

544449-99-2 | |

| Record name | N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dimethoxyphenyl Oxolane 2 Carboxamide

Classical and Modern Synthetic Routes to Oxolane-2-carboxamide Core Structures

The synthesis of the oxolane-2-carboxamide core can be retrosynthetically disconnected at the amide bond, suggesting a coupling between an oxolane-2-carboxylic acid derivative and 2,4-dimethoxyaniline (B45885), or at the C-N bond of the oxolane ring.

Strategies for Oxolane Ring Formation

The oxolane, or tetrahydrofuran (B95107), ring is a common motif in many natural products, and numerous methods for its synthesis have been developed. oup.comthieme-connect.com These strategies can be broadly categorized into cyclization reactions involving C-O bond formation, cycloaddition reactions, and ring expansions or contractions. beilstein-journals.orgnih.gov

One of the most common approaches to forming the oxolane ring is through intramolecular cyclization. acs.org For instance, the Williamson ether synthesis, involving the intramolecular reaction of a haloalkoxide, is a classical method. More modern approaches utilize transition-metal catalysis or acid-catalyzed cyclization of unsaturated alcohols. The Prins cyclization, for example, can be a powerful tool for constructing substituted tetrahydrofurans. thieme-connect.com

Common Strategies for Oxolane Ring Formation

| Strategy | Description | Key Reagents/Conditions |

|---|---|---|

| Intramolecular C-O Bond Formation | Cyclization of a linear precursor containing a hydroxyl group and a leaving group (e.g., halide, tosylate) or an activated double bond. acs.org | Base (for Williamson ether synthesis), acid catalysts, transition metals (e.g., Pd, Au). |

| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component to form the five-membered ring. | Lewis acids, transition metal catalysts. researchgate.net |

| Oxidative Cyclization | Cyclization of a diene or an unsaturated alcohol with an oxidizing agent. | OsO4, NaIO4. researchgate.net |

Amide Bond Formation Techniques (e.g., Coupling Reactions)

The formation of the amide bond between oxolane-2-carboxylic acid and 2,4-dimethoxyaniline is a crucial step. Amide bond formation is one of the most fundamental reactions in organic synthesis, and a vast array of methods is available. nih.govresearchgate.netunimi.itnih.gov

Classical methods often involve the activation of the carboxylic acid, typically by converting it into a more reactive species such as an acyl chloride or a mixed anhydride. These activated intermediates then react with the amine to form the amide. The use of coupling reagents is a cornerstone of modern amide synthesis, offering milder reaction conditions and broader functional group tolerance. luxembourg-bio.com

Dicyclohexylcarbodiimide (DCC) was one of the first widely used coupling reagents. khanacademy.org However, the formation of an insoluble dicyclohexylurea byproduct can complicate purification. More soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are often preferred, especially in aqueous media. thermofisher.comnih.gov To improve reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently employed. nih.gov

Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDAC, DIC | HOBt, HOAt, DMAP | Widely used, effective, can cause racemization. nih.gov |

| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | DIPEA, Et3N | High efficiency, low racemization, often used in peptide synthesis. |

| Uronium/Aminium Salts | TBTU, HCTU | DIPEA, Et3N | Similar to phosphonium salts, rapid coupling. |

The choice of coupling reagent and conditions can be critical, especially when dealing with electron-rich anilines like 2,4-dimethoxyaniline, which can be less nucleophilic than aliphatic amines.

Incorporation of Dimethoxyphenyl Moieties

The 2,4-dimethoxyphenyl moiety is typically introduced through the use of 2,4-dimethoxyaniline as the amine component in the amide bond formation step. This aniline derivative is commercially available. In syntheses where the aromatic ring is constructed, the methoxy (B1213986) groups can be introduced through standard electrophilic aromatic substitution reactions or through nucleophilic aromatic substitution on a suitably activated precursor. The synthesis of compounds containing dimethoxyphenyl groups is well-documented in the literature, often in the context of intermediates for natural product synthesis or pharmaceuticals. nih.gov

Solid-Phase Synthesis Approaches for Carboxamides

Solid-phase organic synthesis (SPOS) offers several advantages for the preparation of libraries of compounds, including simplified purification and the ability to drive reactions to completion using excess reagents. imperial.ac.uk The synthesis of N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide can be adapted to a solid-phase approach.

In a typical solid-phase synthesis, either the oxolane-2-carboxylic acid or an appropriate precursor to the dimethoxyphenyl moiety would be attached to a solid support (resin). For instance, oxolane-2-carboxylic acid could be linked to a Wang or Rink amide resin. The synthesis would then proceed by deprotection and coupling steps. Alternatively, a linker suitable for attaching anilines could be used, followed by coupling with activated oxolane-2-carboxylic acid.

The Liebeskind-Srogl cross-coupling reaction on a solid support has been demonstrated for the synthesis of aryl-substituted amides, highlighting the feasibility of complex bond formations in a solid-phase context. nih.gov

Key Components of Solid-Phase Synthesis

| Component | Function | Examples |

|---|---|---|

| Solid Support (Resin) | Insoluble polymer to which the starting material is attached. | Polystyrene (Merrifield resin), PEGA, TentaGel. imperial.ac.uk |

| Linker | A chemical handle that connects the molecule to the resin and allows for cleavage under specific conditions. | Wang linker, Rink amide linker, Trityl linker. imperial.ac.ukchemrxiv.org |

| Protecting Groups | Temporarily block reactive functional groups to ensure selective reactions. | Fmoc, Boc. chemrxiv.org |

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

The oxolane ring in this compound contains a stereocenter at the 2-position. For applications where a single enantiomer is required, stereoselective synthesis or chiral resolution of a racemic mixture is necessary.

Stereoselective Synthesis:

The stereoselective synthesis of 2-substituted oxolanes can be achieved through various methods. semanticscholar.org Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer, is a powerful approach. For example, enantioselective reduction of a ketone precursor to a chiral alcohol, followed by cyclization, can establish the desired stereochemistry. acs.org The use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, is another common strategy. tcichemicals.com Furthermore, stereoselective cycloaddition reactions can also be employed to construct the chiral oxolane ring. nih.gov

Chiral Resolution:

If a racemic mixture of this compound is synthesized, the enantiomers can be separated through chiral resolution. wikipedia.org

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic carboxylic acid precursor (oxolane-2-carboxylic acid) with a chiral amine resolving agent to form diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered and used in the amide coupling step.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers of the final product or a key intermediate.

Kinetic Resolution: This method involves the use of a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of a racemic starting material, allowing for the separation of the unreacted enantiomer from the product of the faster-reacting enantiomer. nii.ac.jpnih.govresearchgate.net

Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| (R)-(+)-α-Methylbenzylamine | Chiral Amine |

| (S)-(-)-α-Methylbenzylamine | Chiral Amine |

| Brucine | Chiral Alkaloid |

| Strychnine | Chiral Alkaloid |

Derivatization Strategies for this compound Analogues

The structure of this compound offers several positions for derivatization to generate analogues for structure-activity relationship (SAR) studies.

Modification of the Oxolane Ring: The oxolane ring can be substituted at various positions. For example, introducing substituents at the 3, 4, or 5-positions can be achieved by starting with appropriately functionalized linear precursors before the cyclization step.

Variation of the N-Aryl Group: A wide range of anilines can be used in place of 2,4-dimethoxyaniline to explore the effect of different substitution patterns on the aromatic ring. This can include varying the position and nature of the substituents (e.g., electron-donating or electron-withdrawing groups).

Modification of the Carboxamide Linker: While less common, the amide bond itself can be replaced with other functionalities, such as an ester or a thioamide, to probe the importance of the amide linkage.

The synthesis of libraries of such analogues can be facilitated by using parallel synthesis techniques or solid-phase synthesis, where different building blocks can be readily incorporated. nih.gov

Modifications of the Dimethoxyphenyl Group

The 2,4-dimethoxyphenyl group is an activated aromatic ring, susceptible to various electrophilic substitution reactions. The methoxy groups are ortho-, para-directing and activating, influencing the position of incoming electrophiles.

Potential modifications to the dimethoxyphenyl group include:

Electrophilic Aromatic Substitution: The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring facilitates electrophilic aromatic substitution reactions. The primary positions for substitution would be C5 (ortho to the 2-methoxy group and para to the 4-methoxy group) and to a lesser extent C3 (ortho to both methoxy groups). Common electrophilic substitution reactions could include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., Br, Cl) onto the ring, often using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Addition of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

Ether Cleavage: The methoxy groups can be cleaved to form hydroxyl groups (phenols) using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Selective cleavage of one methoxy group over the other could be challenging and would depend on the reaction conditions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Group

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | N-(5-nitro-2,4-dimethoxyphenyl)oxolane-2-carboxamide |

| Bromination | Br₂, FeBr₃ | N-(5-bromo-2,4-dimethoxyphenyl)oxolane-2-carboxamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(5-acetyl-2,4-dimethoxyphenyl)oxolane-2-carboxamide |

Substitutions on the Oxolane Ring

The oxolane (tetrahydrofuran) ring is generally stable. However, reactivity can be induced at specific positions.

Plausible transformations involving the oxolane ring include:

α-Halogenation: The carbon atom alpha to the amide carbonyl group (C2 of the oxolane ring) could potentially undergo halogenation under specific conditions, for example, via a Hell-Volhard-Zelinsky-type reaction if the corresponding carboxylic acid is used as a precursor. However, direct halogenation on the amide is less common.

Ring-Opening Reactions: Under harsh acidic or basic conditions, the ether linkage of the tetrahydrofuran ring could be cleaved. For instance, treatment with a strong acid could protonate the ether oxygen, making the ring susceptible to nucleophilic attack, leading to a ring-opened product.

Table 2: Potential Transformations of the Oxolane Ring

| Reaction Type | Reagents/Conditions | Potential Product |

| Ring-Opening (Acid-Catalyzed) | Strong Acid (e.g., HBr), Heat | 4-bromobutyl N-(2,4-dimethoxyphenyl)carbamate (after rearrangement) or similar ring-opened structures |

Alterations of the Amide Linkage

The amide bond is a robust functional group, but it can undergo several transformations.

Key reactions involving the amide linkage are:

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield the corresponding carboxylic acid (oxolane-2-carboxylic acid) and amine (2,4-dimethoxyaniline). Basic hydrolysis is typically achieved using a strong base like sodium hydroxide, while acidic hydrolysis often employs a strong acid such as hydrochloric acid.

Reduction: The amide carbonyl can be reduced to a methylene group (-CH₂-) to form the corresponding secondary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄).

Table 3: Potential Reactions of the Amide Linkage

| Reaction Type | Reagents | Products |

| Acidic Hydrolysis | HCl, H₂O, Heat | Oxolane-2-carboxylic acid and 2,4-dimethoxyanilinium chloride |

| Basic Hydrolysis | NaOH, H₂O, Heat | Sodium oxolane-2-carboxylate and 2,4-dimethoxyaniline |

| Reduction | LiAlH₄, then H₂O | N-((oxolan-2-yl)methyl)-2,4-dimethoxyaniline |

Mechanistic Investigations of Biological Activities Associated with N 2,4 Dimethoxyphenyl Oxolane 2 Carboxamide and Its Analogues

Target-Specific Modulatory Effects

The biological activity of a compound is intrinsically linked to its ability to interact with specific biomolecules. Research on analogues of N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide has revealed a range of target-specific effects, from enzyme inhibition to receptor modulation.

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their ability to inhibit various enzymes, a common mechanism for therapeutic intervention.

One notable study focused on a series of novel benzimidazole-based derivatives, including N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide . This compound demonstrated significant cytotoxic activity against A549 (lung cancer) and SW480 (colon cancer) cell lines. nih.gov Molecular docking studies suggest that this class of compounds may exert its effect by targeting and inhibiting topoisomerase IIα, a critical enzyme involved in DNA replication and repair. nih.gov The inhibition of this enzyme leads to breaks in the DNA backbone, ultimately triggering apoptosis. nih.gov

Another area of investigation for structurally related carboxamides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. A series of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives were designed and synthesized, showing potent inhibition of porcine SDH. nih.gov Computational studies revealed that interactions within the enzyme's active site, such as dipolar interactions and van der Waals forces, were crucial for the inhibitory activity. nih.gov

Furthermore, compounds containing a furan-2-carboxamide moiety, which is structurally similar to the oxolane-2-carboxamide core, have been explored for their biological activities. For instance, certain furan-2-carboxamide derivatives have shown potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. sci-hub.se The inhibitory activity was found to be highly dependent on the substitution pattern on the phenyl ring. sci-hub.se

| Compound Class | Target Enzyme | Observed Effect |

| N-(2,4-Dimethoxyphenyl)-benzimidazole-carboxamides | Topoisomerase IIα | Inhibition, leading to DNA damage and apoptosis nih.gov |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Succinate Dehydrogenase (SDH) | Potent inhibition of enzymatic activity nih.gov |

| Phenyl substituted furan-2-carboxamides | Phosphodiesterase 4 (PDE4) | Inhibition of PDE4, suggesting anti-inflammatory potential sci-hub.se |

Receptor Binding and Antagonism/Agonism

The 2,4-dimethoxyphenyl group is a key pharmacophore in a variety of compounds that target monoamine receptors, particularly serotonin (B10506) receptors. Structure-activity relationship studies on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines have provided detailed insights into their receptor interaction profiles. frontiersin.org

These studies have shown that derivatives with a dimethoxyphenyl moiety exhibit moderate to high affinity for the serotonin 5-HT2A receptor, with a preference over 5-HT1A and 5-HT2C receptors. frontiersin.org The nature of the substituent at the 4-position of the phenyl ring has been found to significantly influence binding affinity and functional activity, with bulkier groups sometimes leading to antagonistic behavior. frontiersin.orgnih.gov

Further research on 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues has demonstrated a correlation between the lipophilicity of the 4-position substituent and the binding affinity at both 5-HT2A and 5-HT2B receptors. frontiersin.org Interestingly, while most of the examined compounds acted as 5-HT2B agonists, some with larger substituents at the 4-position behaved as antagonists. frontiersin.org

In a different context, N-substituted benzamides have been designed as potent ligands for dopamine (B1211576) D3 receptors. researchgate.net These studies highlight the importance of the linker between the aromatic moiety and the piperazine (B1678402) ring in achieving high affinity and selectivity. While not a direct analogue, this research underscores the versatility of the N-aryl carboxamide scaffold in targeting G-protein coupled receptors.

| Compound Series | Primary Receptor Targets | Key Findings |

| 4-Alkoxy-2,5-dimethoxyphenethylamines | Serotonin 5-HT2A, 5-HT2C | Moderate to high affinity, with substituent-dependent effects on activation. frontiersin.org |

| 4-Substituted 2,5-dimethoxyphenyl isopropylamines | Serotonin 5-HT2A, 5-HT2B | Affinity correlated with lipophilicity of the 4-substituent; both agonist and antagonist behavior observed. frontiersin.org |

| N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides | Dopamine D3 | High affinity ligands, with linker conformation influencing potency. researchgate.net |

Interactions with Other Biomolecular Targets

Beyond enzymes and receptors, analogues of this compound have been shown to interact with other important biomolecular targets. For example, a series of furan-2-carboxamides were synthesized and evaluated for their antibiofilm activity against Pseudomonas aeruginosa. nih.gov Several of these compounds significantly inhibited biofilm formation and reduced the production of virulence factors such as pyocyanin (B1662382) and proteases. nih.gov Molecular docking studies suggested that these compounds may target the LasR protein, a key regulator of quorum sensing in P. aeruginosa. nih.gov

Cellular Pathway Modulation

The interaction of a compound with its molecular target(s) initiates a cascade of events that can modulate various cellular pathways, ultimately leading to a cellular response.

Studies on Specific Biochemical Pathways

The dimethoxyphenyl moiety is a common feature in many naturally occurring phenolic compounds that are known to modulate a wide range of cellular signaling pathways. nih.govresearchgate.net These pathways are crucial for regulating cellular processes such as growth, proliferation, inflammation, and apoptosis.

Analogues of this compound have been shown to influence several key signaling pathways:

Apoptosis Pathways: As mentioned earlier, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide was found to induce apoptosis in cancer cells. nih.gov This process is often mediated by the activation of caspases and is a critical mechanism for eliminating damaged or cancerous cells.

Cell Cycle Regulation: The same study demonstrated that this compound can arrest the cell cycle at the S phase in A549 cells, preventing the cells from proceeding to mitosis and cell division. nih.gov

Inflammatory Pathways: Phenolic compounds, in general, are known to modulate inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov By inhibiting these pathways, such compounds can reduce the expression of pro-inflammatory mediators. The potential of furan-2-carboxamide derivatives to inhibit PDE4 also points towards an anti-inflammatory mode of action. sci-hub.se

Neurotrophic Signaling: Polyphenols have been shown to modulate neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF). dovepress.com This can lead to enhanced neuronal survival, growth, and differentiation.

Analysis of Cellular Response Mechanisms

The modulation of cellular pathways by this compound and its analogues results in a variety of cellular responses.

In the context of cancer, the primary cellular response observed with potent analogues is antiproliferative activity . For instance, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide exhibited high selectivity towards A549 and SW480 cancer cells compared to normal MRC-5 cells. nih.gov Similarly, a 2,4-dihydroxy-substituted N-benzimidazole-derived carboxamide (an analogue of the 2,4-dimethoxy compound) showed selective activity against the MCF-7 breast cancer cell line. mdpi.com

Another important cellular response is the antioxidant effect . Many benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and shown to possess neuroprotective and antioxidant properties. nih.gov These compounds were able to scavenge free radicals and protect primary cortical neuronal cultures from NMDA-induced excitotoxicity. nih.gov The presence of the dimethoxyphenyl group, a derivative of a phenol, suggests that this compound may also possess antioxidant properties.

Pharmacological Hypothesis Generation (based on mechanistic studies)

This section delineates the hypothesized pharmacological mechanisms of this compound based on mechanistic investigations of its structural analogues. The core structure, featuring a carboxamide linkage, an N-aryl group (specifically, a dimethoxyphenyl substituent), and an oxolane ring, provides a basis for postulating its biological activities. The hypotheses are formulated by drawing parallels with the known actions of compounds possessing these key chemical motifs.

Antimicrobial Mechanisms

The antimicrobial potential of this compound can be hypothesized based on the established activities of various carboxamide-containing compounds. The central hypothesis is that the molecule may disrupt microbial integrity and function, primarily through membrane interaction.

A plausible mechanism of action is the perturbation of bacterial cell membranes. Analogous compounds, such as certain indole-3-carboxamide-polyamine conjugates, have demonstrated the ability to disrupt the bacterial membrane of both Gram-positive (e.g., Staphylococcus aureus and MRSA) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov This membrane disruption is a key aspect of their intrinsic antimicrobial and antibiotic-potentiating activities. nih.gov The lipophilic nature of the dimethoxyphenyl group and the oxolane ring in this compound may facilitate its insertion into the lipid bilayer of bacterial membranes, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death.

Table 1: Antimicrobial Activity of Selected Carboxamide Analogues

| Compound Class | Organism(s) | Observed Mechanistic Action/Activity |

|---|---|---|

| Indole-3-carboxamido-Polyamine Conjugates | S. aureus, MRSA, P. aeruginosa | Disruption of the bacterial membrane. nih.gov |

| Thiazolidine-2,4-dione Carboxamides | E. coli, P. aeruginosa | Weak to moderate antibacterial activity. mdpi.com |

| Pyrazole Carboxamide Derivatives | Various bacteria | General antimicrobial activity. jocpr.com |

Anticancer Mechanisms

The anticancer potential of this compound is hypothesized to be multifactorial, targeting key pathways involved in cancer cell proliferation and survival. This hypothesis is built upon extensive research into N-aryl carboxamides as potent anticancer agents. nih.govresearchgate.net

One primary hypothesized mechanism is the inhibition of crucial oncogenic kinases and enzymes . Analogous N-substituted indole-2-carboxamides have been shown through molecular docking studies to favorably interact with key cancer-related targets, including topoisomerase–DNA complexes, PI3Kα, and the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Similarly, a series of novel coumarin-3-(N-aryl)carboxamides demonstrated an ability to inhibit the phosphorylation of the ErbB-2 receptor, a key driver in certain breast cancers. nih.gov This inhibition correlated with the downregulation of the ERK1 MAP kinase signaling pathway, which is critical for cell proliferation. nih.gov Given these precedents, it is plausible that this compound could bind to the active sites of such kinases, disrupting downstream signaling and arresting cell growth.

Another potential mechanism is the induction of apoptosis and cell cycle arrest . Dihydropyrimidinethione (DHPMT) derivatives, which share structural similarities with carboxamides, have been shown to exert cytotoxic effects on cancer cell lines. mui.ac.ir The presence of the carboxamide linkage can enhance binding affinity to target receptors, thereby strengthening anticancer efficacy. nih.gov

The cytotoxic activity of various carboxamide analogues against different cancer cell lines supports this hypothesis.

Table 2: Cytotoxic Activity of Analogue Carboxamide Compounds

| Compound Class | Cancer Cell Line(s) | Potency (IC₅₀) | Proposed Target/Mechanism |

|---|---|---|---|

| N-substituted 1H-indole-2-carboxamides | K-562 (Leukemia) | 0.33 µM - 0.61 µM | Topoisomerase–DNA, PI3Kα, EGFR. nih.govresearchgate.net |

| N-substituted 1H-indole-2-carboxamides | HCT-116 (Colon Cancer) | 1.01 µM | Topoisomerase–DNA, PI3Kα, EGFR. nih.govresearchgate.net |

| Coumarin-3-(N-aryl)carboxamides | Breast Cancer Cells (High ErbB-2) | Not specified | Inhibition of ErbB-2 phosphorylation, downregulation of ERK1 MAP kinase. nih.gov |

| Pyranocoumarin-3-carboxamides | HeLa (Cervical Cancer) | 0.39 µM - 0.75 µM | Binding to Casein Kinase 2 (CK2) enzyme. researchgate.net |

Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound is hypothesized to occur through the modulation of inflammatory pathways, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediators. This is based on the known anti-inflammatory properties of various carboxamide and benzimidazole (B57391) derivatives. nih.govnih.govalliedacademies.orgresearchgate.net

A probable mechanism is the inhibition of cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins—key mediators of inflammation. nih.gov This mechanism is common to many nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Certain benzimidazole-2-carboxylic acid derivatives have shown anti-inflammatory effects that suggest the inhibition of prostaglandin (B15479496) synthesis as their likely mode of action. researchgate.net

Another hypothesized mechanism involves the suppression of the oxidative burst in immune cells . Gatifloxacin carboxamide derivatives have been identified as potent inhibitors of the oxidative burst activity of phagocytes (neutrophils and macrophages) and also show T-cell proliferation inhibitory effects. nih.gov This suggests an immunomodulatory role by which these compounds can temper the inflammatory response. The dimethoxyphenyl moiety present in this compound could also contribute to this effect, as molecules with this feature have been noted for their anti-inflammatory activities. sciforum.net

Table 3: Anti-inflammatory Activity of Carboxamide Analogues

| Compound Class | Model/Assay | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Gatifloxacin Carboxamide Derivatives | Phagocyte Oxidative Burst Assay | Potent inhibition (IC₅₀ <0.1 µg/mL for neutrophils). nih.gov | Immunomodulation, inhibition of ROS production. nih.gov |

| Gatifloxacin Carboxamide Derivatives | T-Cell Proliferation Assay | Potent inhibition (IC₅₀ = 3.7 µg/mL). nih.gov | Immunosuppressive activity. nih.gov |

| Benzimidazole-2-Carboxylic Acid Derivatives | Carrageenan-induced Rat Paw Edema | Good anti-inflammatory activity at 100 mg/kg. researchgate.net | Inhibition of prostaglandin synthesis. researchgate.net |

Antioxidant Mechanisms

The antioxidant potential of this compound is primarily hypothesized to stem from the radical-scavenging ability of its 2,4-dimethoxyphenyl moiety. Phenolic and methoxy-substituted aromatic compounds are well-known for their antioxidant properties. sciforum.netresearchgate.net

The principal mechanism is likely the scavenging of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov The methoxy (B1213986) groups (-OCH₃) on the phenyl ring are electron-donating, which can stabilize the molecule after it donates a hydrogen atom or an electron to neutralize a reactive oxygen species (ROS). This activity is characteristic of many phenolic and methoxyphenol antioxidants. researchgate.net Studies on compounds containing 2,4- or 3,4-dimethoxyphenyl groups have demonstrated their antioxidant activity in vitro. sciforum.netresearchgate.net

Table 4: Antioxidant Mechanisms of Structurally Related Compounds

| Compound Class/Moiety | Assay | Mechanistic Principle |

|---|---|---|

| Conjugated Oligo-Aromatics with Trimethoxy Moiety | DPPH, FRAP | Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). nih.gov |

| 2-Methoxyphenol Derivatives | DPPH, ABTS, ORAC | Radical scavenging. researchgate.net |

Structure Activity Relationship Sar Studies of N 2,4 Dimethoxyphenyl Oxolane 2 Carboxamide Derivatives

Systematic Exploration of Substituent Effects on Biological Efficacy

The biological potency of derivatives of N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide is highly dependent on the characteristics and placement of various chemical groups on both the aryl and oxolane rings, in addition to changes in the amide portion of the molecule.

The presence of dimethoxy groups at the 2nd and 4th positions of the phenyl ring is a critical factor for the compound's activity. Research has indicated that both the electronic nature and the size of substituents on this ring can significantly affect how the compound interacts with its biological target. For example, the methoxy (B1213986) groups are known to be important for strong activity. niscpr.res.in Various other substituents have been tested to determine the ideal electronic and spatial properties for binding.

Modifications to the 2,4-dimethoxy arrangement have been a central theme of these investigations. The precise positioning of these electron-donating groups is thought to be essential for creating the necessary interactions, likely through the formation of hydrogen bonds or other electrostatic forces with the target protein.

A major focus of SAR studies has been the stereocenter at the 2-position of the oxolane ring. It has been shown that the (R)-enantiomer frequently displays greater potency than the (S)-enantiomer, which points to a distinct stereochemical requirement at the binding site. This underscores the necessity of a precise 3D structure for the molecule to effectively engage with its target. The conformation of the oxolane ring, which can exist in different "envelope" and "twist" shapes, also affects the spatial orientation of the carboxamide side chain and, by extension, its interaction with the target.

The amide linkage is a key component of the this compound structure, offering both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). Changes at this location have been made to better understand its function in target binding.

Generally, alterations to the amide nitrogen, such as adding an alkyl group, result in reduced activity. This suggests that the hydrogen-donating ability of the N-H group is likely important for the interaction with the biological target. In a similar vein, modifications to the carbonyl group, like its reduction or substitution with other chemical groups, have also been carried out to assess the importance of its hydrogen-accepting properties.

Identification of Key Pharmacophores for Target Interaction

Through comprehensive SAR studies, a distinct pharmacophoric model for the biological activity of this compound derivatives has been developed. niscpr.res.inamanote.com This model pinpoints several key features that are vital for a strong interaction with the target.

The essential pharmacophoric elements are:

The 2,4-dimethoxyphenyl group: This part of the molecule is a key recognition feature, with the methoxy groups likely playing a role in important hydrogen bonding or other electrostatic interactions.

The amide linkage: The N-H donor and C=O acceptor of the amide bond are vital for securing the molecule within the binding site.

The oxolane ring: This ring, with its particular stereochemistry, helps to position the other pharmacophoric elements in the correct spatial orientation for optimal binding.

The spatial relationship between these key components is of utmost importance for high-affinity binding.

Lead Compound Optimization Strategies Guided by SAR

The knowledge gained from SAR studies has been crucial in directing the optimization of lead compounds based on the this compound framework. niscpr.res.in By comprehending which structural changes enhance or reduce activity, medicinal chemists can logically design new analogs with better potency and other favorable characteristics.

Optimization approaches have concentrated on a few key areas:

Fine-tuning aryl ring substituents: While the 2,4-dimethoxy arrangement is often ideal, the exploration of other small, electron-donating groups has been conducted to refine interactions with the target.

Leveraging stereochemical preferences: The synthesis of enantiomerically pure compounds, especially the more active (R)-enantiomer, has been a primary strategy to boost potency and minimize potential off-target effects.

Bioisosteric replacement: In some cases, the oxolane ring has been substituted with other cyclic systems to investigate different conformational possibilities and enhance pharmacokinetic properties, while aiming to preserve the essential pharmacophoric arrangement.

These SAR-driven optimization efforts have resulted in the creation of derivatives with markedly improved biological activity in comparison to the original lead compound.

Computational and Theoretical Chemical Studies on N 2,4 Dimethoxyphenyl Oxolane 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.netnih.gov

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule. From this, a wealth of information about the molecule's reactivity, stability, and spectroscopic properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. scirp.org This approach offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide.

A DFT study of this compound would typically begin with geometry optimization, where the lowest energy arrangement of atoms is found. Using a functional like B3LYP with a basis set such as 6-311++G(d,p), one can calculate key structural parameters. nih.govresearchgate.net From the optimized geometry, various electronic properties can be determined. For instance, the distribution of electron density reveals the most electron-rich and electron-poor regions of the molecule, which are crucial for understanding its reactivity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These are example values for illustrative purposes)

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Total Energy (Hartree) | -879.1234 | Thermodynamic stability of the molecule. |

| Dipole Moment (Debye) | 3.45 | Indicates the molecule's overall polarity. |

| HOMO Energy (eV) | -6.21 | Energy of the highest occupied molecular orbital. |

| LUMO Energy (eV) | -1.05 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (eV) | 5.16 | Indicator of chemical reactivity and stability. |

This compound has several rotatable bonds, including the C-N amide bond and the bonds connecting the phenyl ring and the oxolane ring to the carboxamide group. This flexibility means the molecule can exist in various conformations, or spatial arrangements of its atoms. Conformational analysis aims to identify the most stable conformers, as these are the most likely to be present under experimental conditions. acs.org

Energy minimization calculations would refine the geometry of each identified conformer to find its lowest energy state. The relative energies of these minimized structures indicate their relative populations at a given temperature, according to the Boltzmann distribution.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom. nih.gov While amides are generally stable, they can theoretically exhibit amide-imidol tautomerism, where a hydrogen atom moves from the nitrogen to the carbonyl oxygen, forming an imidic acid.

R-C(=O)NH-R' (Amide) ⇌ R-C(OH)=N-R' (Imidol)

Quantum chemical calculations can be used to investigate the relative stability of these two tautomeric forms. researchgate.netresearchgate.net By calculating the total electronic energy of the optimized geometries of both the amide and imidol forms, their energy difference (ΔE) can be determined. orientjchem.orgcomporgchem.com For simple amides, the amide form is significantly more stable than the imidol form. For this compound, it is highly probable that the amide tautomer is the predominant form. Computational studies can quantify this energy difference, confirming the stability of the amide linkage and providing insight into the energy barrier for tautomerization. orientjchem.org

Molecular Docking and Dynamics Simulations for Target Bindingresearchgate.net

For compounds with potential biological activity, understanding how they interact with protein targets is crucial. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze these interactions. nih.govmdpi.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as our carboxamide) when bound to a second molecule (a receptor, typically a protein). semanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on how well they fit. researchgate.netajchem-a.com

The scoring functions used in docking estimate the binding affinity, often expressed as a binding energy or a docking score. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov For this compound, a docking study would involve selecting a relevant protein target and then using software to predict how the compound might bind. The results would show the most likely binding pose and provide an estimate of the binding affinity. This information is critical in the early stages of drug discovery for prioritizing compounds for further testing. mdpi.com

Once a binding pose is predicted by docking, it can be analyzed to identify the key molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: The amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively. The methoxy (B1213986) groups on the phenyl ring and the oxygen in the oxolane ring can also act as hydrogen bond acceptors.

Hydrophobic interactions: The phenyl ring and the aliphatic oxolane ring can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding site.

Pi-stacking: The aromatic 2,4-dimethoxyphenyl ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

To further refine the docked pose and assess its stability, molecular dynamics (MD) simulations can be performed. nih.govirbbarcelona.org An MD simulation calculates the motion of every atom in the system over time, providing a dynamic view of the ligand-protein complex. proquest.com This allows researchers to observe whether the initial binding pose is stable, how water molecules might mediate the interaction, and which interactions are most persistent over time. nih.gov This detailed analysis helps in understanding the structural basis of binding and can guide the design of more potent and selective analogs. qub.ac.uk

Table 2: Hypothetical Key Interactions for this compound in a Protein Binding Site (Note: This is an example based on a hypothetical docking result)

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Amide N-H | Hydrogen Bond (Donor) | Aspartic Acid, Glutamic Acid |

| Amide C=O | Hydrogen Bond (Acceptor) | Arginine, Lysine, Serine |

| 2,4-Dimethoxyphenyl Ring | Pi-Stacking | Phenylalanine, Tyrosine |

| Oxolane Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

| Methoxy Group Oxygen | Hydrogen Bond (Acceptor) | Serine, Threonine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound, a QSAR study would involve synthesizing a series of analogues and correlating their structural features with a measured biological response.

A hypothetical QSAR study for this compound analogues could involve the following steps:

Data Set Generation: A series of analogues would be synthesized by modifying the core structure of this compound. Modifications could include altering the substituents on the phenyl ring, changing the oxolane ring to other heterocyclic systems, or modifying the amide linker.

Biological Activity Measurement: The biological activity of each synthesized compound would be determined through in vitro assays. This could be, for example, their inhibitory concentration (IC50) against a specific enzyme or their binding affinity to a particular receptor.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a QSAR model that correlates the calculated descriptors with the measured biological activity. The predictive power of the model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could then be used to predict the biological activity of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of compounds with the highest predicted potency.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound ID | R1-substituent | R2-substituent | LogP | Molecular Weight | Predicted IC50 (µM) |

| NDO-1 | 2,4-dimethoxy | H | 2.8 | 251.28 | 15.2 |

| NDO-2 | 2-methoxy, 4-chloro | H | 3.5 | 255.72 | 8.5 |

| NDO-3 | 2,4-dichloro | H | 4.1 | 260.16 | 5.1 |

| NDO-4 | 2,4-dimethyl | H | 3.2 | 219.29 | 22.7 |

| NDO-5 | 2,4-dimethoxy | CH3 | 3.1 | 265.31 | 12.8 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, virtual screening could be employed to discover novel analogues with potentially improved activity.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. Techniques like 2D chemical similarity searching and pharmacophore modeling are common in LBVS. A pharmacophore model would be built based on the key chemical features of this compound responsible for its biological activity. This model would then be used to screen large compound databases for molecules that match the pharmacophore.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target. Molecular docking, a key technique in SBVS, would be used to predict the binding mode and affinity of this compound and a library of potential analogues to the target's binding site. For instance, studies on other carboxamide derivatives have successfully used molecular docking to elucidate binding interactions. nih.gov This process allows for the prioritization of compounds that are predicted to form stable complexes with the target.

Table 2: Illustrative Virtual Screening Workflow for this compound Analogues

| Step | Description | Technique | Outcome |

| 1 | Target Identification and Preparation | - | A 3D structure of the biological target is obtained (e.g., from the Protein Data Bank) and prepared for docking. |

| 2 | Ligand Library Preparation | - | A database of commercially available or virtually generated compounds is prepared for screening. |

| 3 | Molecular Docking | SBVS | A ranked list of compounds based on their predicted binding affinity to the target. |

| 4 | Pharmacophore Modeling | LBVS | A 3D model of the essential chemical features for biological activity. |

| 5 | Pharmacophore-Based Screening | LBVS | A filtered set of compounds from a larger database that match the pharmacophore model. |

| 6 | Hit Selection and Experimental Validation | - | The most promising candidates from both approaches are selected for synthesis and biological testing. |

Through these in silico methods, the exploration of the chemical space around this compound can be significantly accelerated, leading to the efficient discovery of novel and more potent analogues.

Advanced Characterization Techniques for Research on N 2,4 Dimethoxyphenyl Oxolane 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial relationships.

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR techniques used for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide a wealth of information about the molecular structure.

Aromatic Protons: The 2,4-dimethoxyphenyl group will exhibit signals in the aromatic region of the spectrum. The proton at the 6-position, being ortho to the methoxy (B1213986) group and meta to the amide linkage, is expected to appear as a doublet. The proton at the 5-position, situated between the two methoxy groups, will likely be a doublet of doublets. The proton at the 3-position, ortho to a methoxy group, should also appear as a doublet.

Oxolane Ring Protons: The protons of the oxolane (tetrahydrofuran) ring will appear in the aliphatic region. The proton at the 2-position, being adjacent to the carbonyl group, is expected to be a triplet. The protons at the 5-position, being adjacent to the oxygen atom, will also likely be a triplet. The protons at the 3 and 4-positions will appear as multiplets.

Methoxy Protons: The two methoxy groups will each show a singlet in the upfield region of the spectrum, with chemical shifts characteristic of methoxy groups on an aromatic ring.

Amide Proton: The N-H proton of the amide linkage is expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The carbon of the amide carbonyl group is expected to have a characteristic chemical shift in the downfield region of the spectrum.

Aromatic Carbons: The six carbons of the dimethoxyphenyl ring will show distinct signals in the aromatic region. The carbons bearing the methoxy groups and the amide group will have chemical shifts influenced by these substituents.

Oxolane Ring Carbons: The four carbons of the oxolane ring will appear in the aliphatic region. The carbon at the 2-position, attached to the carbonyl group, and the carbon at the 5-position, attached to the oxygen atom, will have characteristic chemical shifts.

Methoxy Carbons: The carbons of the two methoxy groups will appear in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.0 - 9.0 (broad singlet) | - |

| Aromatic C-H (Position 6) | ~8.2 (doublet) | ~120 |

| Aromatic C-H (Position 5) | ~6.5 (doublet of doublets) | ~105 |

| Aromatic C-H (Position 3) | ~6.4 (doublet) | ~98 |

| Oxolane C-H (Position 2) | ~4.5 (triplet) | ~75 |

| Oxolane C-H₂ (Position 5) | ~3.9 (triplet) | ~68 |

| Oxolane C-H₂ (Positions 3, 4) | 1.9 - 2.2 (multiplet) | ~25, ~30 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |

| Carbonyl (C=O) | - | ~170 |

| Aromatic C (Amide Substituted) | - | ~125 |

| Aromatic C (Methoxy Substituted) | - | ~150, ~155 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY: The COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity of the protons within the oxolane ring and the aromatic ring.

HSQC: The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon signal based on the assignment of its attached proton.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the link between the oxolane ring and the carbonyl group, and between the carbonyl group and the dimethoxyphenyl ring through the nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and ether functional groups.

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

C=O Stretch: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group. mdpi.com

C-N Stretch: The C-N stretching vibration of the amide is expected to appear in the region of 1210-1335 cm⁻¹.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkages (both in the oxolane ring and the methoxy groups) would be expected to show strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch | 1630 - 1680 |

| Amide | C-N Stretch | 1210 - 1335 |

| Ether (Oxolane & Methoxy) | C-O-C Stretch | 1000 - 1300 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound (molecular formula: C₁₃H₁₇NO₄), the expected molecular weight is approximately 251.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 251. Subsequent fragmentation could involve cleavage of the amide bond, loss of the methoxy groups, or fragmentation of the oxolane ring, leading to characteristic fragment ions that can be used to confirm the structure. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, further confirming the elemental composition of the molecule.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

| [M]⁺ | 251 | Molecular Ion |

| [M - OCH₃]⁺ | 220 | Loss of a methoxy group |

| [M - C₄H₇O]⁺ | 180 | Cleavage of the oxolane moiety |

| [C₈H₉O₂N]⁺ | 151 | Fragment corresponding to the dimethoxyaniline moiety |

| [C₅H₇O₂]⁺ | 99 | Fragment corresponding to the oxolane-2-carbonyl moiety |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This technique would provide an unambiguous confirmation of the molecular structure and could reveal details about the packing of the molecules in the crystal lattice. While no specific crystal structure data for this compound is currently available in the public domain, this technique remains the gold standard for absolute structure determination.

Future Research Directions and Potential Applications in Academic Science

Exploration of N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide as a Privileged Scaffold for Drug Discovery Research

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. researchgate.neteurekaselect.com The carboxamide moiety, in particular, is recognized as a privileged pharmacophore frequently found in FDA-approved drugs due to its versatile binding capabilities. nih.gov Similarly, the oxolane ring is a structural component in numerous natural and synthetic compounds with a wide spectrum of biological activities. nih.gov The fusion of these two components in this compound suggests its potential as a novel privileged scaffold.

Future research could focus on synthesizing a combinatorial library based on this core structure. By systematically modifying the substitution patterns on both the dimethoxyphenyl ring and the oxolane moiety, researchers can explore the chemical space around this scaffold. This diversity-oriented synthesis approach could yield analogues with affinities for a wide range of biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels. The conformational rigidity and defined three-dimensionality imparted by the oxolane ring, combined with the hydrogen bonding capacity of the carboxamide linker, provide a robust framework for designing specific and potent modulators of protein function. acs.org

Development of Novel Research Probes Based on the Compound's Structure

Chemical probes are essential tools for dissecting complex biological pathways. The this compound structure could serve as a template for the design and synthesis of such probes. By incorporating specific functional groups, the parent compound can be transformed into a tool for target identification and validation.

Potential modifications could include:

Affinity-Based Probes: Introducing a photoreactive group (e.g., a diazirine or benzophenone) onto the phenyl ring would allow for photo-affinity labeling, enabling researchers to covalently capture and identify the compound's binding partners within a cellular proteome.

Fluorescent Probes: Attaching a fluorophore to a non-critical position on the scaffold could create a probe for visualizing the compound's subcellular localization via fluorescence microscopy. Carboxamide-based structures have already been successfully developed as fluorescent sensors for detecting metal ions. researchgate.net

"Click" Chemistry Handles: Incorporating a terminal alkyne or azide (B81097) group would enable the use of "click" chemistry for downstream applications, such as linking the probe to reporter tags, affinity matrices, or imaging agents after it has interacted with its biological target. ljmu.ac.uk

These research probes would be invaluable for elucidating the mechanism of action of any bioactive analogues derived from the this compound scaffold.

Green Chemistry Approaches in Synthesis of this compound

The synthesis of amides is one of the most common reactions in the pharmaceutical industry, and developing sustainable methods for their production is a key goal of green chemistry. rsc.org Future research should explore environmentally benign methods for synthesizing this compound, moving away from traditional coupling reagents that generate significant chemical waste.

Promising green chemistry strategies include:

Direct Catalytic Amidation: Microwave-assisted direct amidation of oxolane-2-carboxylic acid and 2,4-dimethoxyaniline (B45885) could offer a solvent-free or minimal-solvent approach with significantly reduced reaction times. mdpi.comacs.org

Electrosynthesis: Electrochemical methods represent a burgeoning field for sustainable amide bond formation, often proceeding under mild conditions without the need for chemical oxidants or coupling agents. rsc.org

Solvent-Free Catalysis: The use of solid catalysts, such as boric acid, in solvent-free reactions can provide a simple, efficient, and environmentally friendly route to amide synthesis through direct heating of the reactants. researchgate.net

Biocatalysis: Employing enzymes, such as lipases or engineered amidases, could provide a highly selective and sustainable method for amide bond formation under aqueous conditions.

The table below compares potential green synthesis methodologies applicable to the formation of the amide bond in this compound.

| Synthesis Method | Catalyst/Reagent | Solvent | Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Typically catalyst-free or with a simple acid/base catalyst | Often solvent-free or high-boiling point solvent (e.g., water) | Rapid reaction times, high yields, improved energy efficiency. mdpi.com | Specialized equipment required; scalability can be a concern. |

| Electrosynthesis | No chemical reagents, uses electrical current | Typically polar aprotic solvents (e.g., acetonitrile) | Avoids stoichiometric waste, mild reaction conditions. rsc.org | Substrate scope can be limited; requires specific electrochemical setup. |

| Solvent-Free Catalysis | Boric Acid or other solid acids | None (direct trituration and heating) | Eliminates solvent waste, simple procedure, high atom economy. researchgate.net | May require high temperatures; not suitable for all substrates. |

| Oxidative Amidation | Recyclable Nanocatalysts (e.g., CoFe₂O₄) | Aqueous solutions | Uses readily available starting materials, recyclable catalyst. rsc.org | Requires an oxidant; catalyst preparation and separation needed. |

This table is generated based on established green chemistry principles for amide synthesis and represents a prospective analysis for the target compound.

Computational Design of Next-Generation Analogues for Specific Biological Targets

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by enabling the rational design of new molecules with improved properties. nih.govfrontiersin.org Should initial screening identify a biological target for this compound, computational methods can guide the synthesis of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic profiles.

A typical computational workflow would involve:

Molecular Docking: If the 3D structure of the biological target is known, docking studies can predict the binding mode of the parent compound. nih.gov This information reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be optimized.

Structure-Based Drug Design (SBDD): Using the docking pose as a starting point, new analogues can be designed in silico to improve complementarity with the target's binding site. sysrevpharm.org For example, substituents could be added to the phenyl ring to fill unoccupied hydrophobic pockets.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be built to correlate specific structural features with biological activity. These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. frontiersin.org This early-stage assessment helps to eliminate compounds likely to fail later in development due to poor drug-like properties.

The table below outlines a hypothetical computational workflow for optimizing this compound against a specific protein target.

| Step | Computational Method | Objective | Software/Tools Example | Expected Outcome |

| 1. Target Binding Analysis | Molecular Docking | Predict the binding pose and key interactions of the parent compound within the target's active site. | AutoDock Vina, GOLD, Glide | A 3D model of the compound-protein complex highlighting critical residues for binding. frontiersin.org |

| 2. Analogue Design | In Silico Ligand Modification | Design a virtual library of new analogues by modifying the parent scaffold to enhance interactions identified in Step 1. | Schrödinger Maestro, MOE | A set of novel chemical structures with predicted higher binding affinity. |

| 3. Affinity Prediction | Free Energy Perturbation (FEP) / Molecular Dynamics (MD) Simulation | Accurately calculate the relative binding affinities of the designed analogues to prioritize synthesis. | GROMACS, AMBER | A ranked list of analogues based on predicted potency, reducing unnecessary synthesis. |

| 4. Pharmacokinetic Profiling | ADMET Prediction | Evaluate the drug-likeness and potential toxicity of the top-ranked analogues. | SwissADME, QikProp | Identification of lead candidates with a balanced profile of high potency and favorable ADMET properties. |

This table illustrates a standard, prospective computational chemistry workflow that could be applied to the rational design of analogues of the title compound.

Q & A

Basic: What are the common synthetic routes for preparing N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide?

Answer:

The synthesis typically involves coupling a 2,4-dimethoxyphenylamine derivative with oxolane-2-carbonyl chloride (tetrahydrofuran-2-carbonyl chloride). Key steps include:

- Acylation : Reacting 2,4-dimethoxyaniline with oxolane-2-carbonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Workup : Purification via column chromatography or recrystallization to isolate the carboxamide product.

- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours) improves yields to ~70–80% .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with targets like enzymes or receptors:

- Docking : The 2,4-dimethoxyphenyl group’s electron-rich aromatic system may engage in π-π stacking or hydrogen bonding with active-site residues .

- Free Energy Calculations : MM/GBSA or MM/PBSA methods quantify binding energy, with methoxy groups contributing to hydrophobic interactions .

- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR :

- ¹H NMR : Peaks at δ 3.8–4.1 ppm (oxolane ring protons), δ 6.5–7.2 ppm (aromatic protons from 2,4-dimethoxyphenyl), and δ 8.1 ppm (amide NH) confirm structure .

- ¹³C NMR : Signals at ~170 ppm (carbonyl carbon) and 55–60 ppm (methoxy groups) .

- LCMS : Molecular ion [M+H]+ at m/z 293.3 (calculated for C₁₄H₁₇NO₄) .

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O from methoxy groups) .

Advanced: How does the substitution pattern on the phenyl ring influence the compound’s bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- 2,4-Dimethoxy Groups : Enhance lipophilicity and membrane permeability compared to unsubstituted phenyl derivatives. They also stabilize π-π interactions in enzyme pockets .

- Electron-Withdrawing vs. Donor Groups : Replacing methoxy with nitro groups (e.g., in N-(2,4-dinitrophenyl) analogs) reduces solubility but increases electrophilicity, potentially altering target selectivity .

- Steric Effects : Bulkier substituents (e.g., methyl at the 6-position) may disrupt binding to sterically constrained active sites .

Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?

Answer:

- Enzyme Inhibition :

- Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits .

- IC50 determination via dose-response curves (0.1–100 μM range).

- Antimicrobial Activity :

- Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC50 values .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Purity Differences : HPLC analysis (≥95% purity) ensures consistency. Impurities like unreacted starting materials (e.g., 2,4-dimethoxyaniline) can skew results .

- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Cell Line Variability : Use authenticated cell lines (e.g., ATCC) and replicate experiments across multiple lines .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility :

- Highly soluble in DMSO (>50 mg/mL), moderately in acetone (~10 mg/mL), and poorly in aqueous buffers (<0.1 mg/mL) .

- Stability :

- Store at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the amide bond.

- Stable in DMSO for ≤6 months; avoid repeated freeze-thaw cycles .

Advanced: What strategies optimize the pharmacokinetic properties of this compound derivatives?

Answer:

- Bioavailability : Introduce hydrophilic groups (e.g., hydroxyl) to the oxolane ring to enhance aqueous solubility without compromising target binding .

- Metabolic Stability : Replace methoxy groups with fluorine atoms to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the amide as an ester (e.g., pivaloyloxymethyl) for improved intestinal absorption .

Basic: How is the compound’s purity validated in academic research?

Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve ≥95% purity. Retention time ~8.2 minutes .

- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C₁₄H₁₇NO₄: C 62.90%, H 6.35%, N 4.88%) .

- TLC : Single spot on silica gel (eluent: ethyl acetate/hexane 1:1, Rf ~0.5) .

Advanced: What computational tools model the compound’s interaction with cytochrome P450 enzymes?

Answer:

- CYP450 Docking : Use Schrödinger’s Glide to predict metabolism hotspots (e.g., methoxy demethylation at the 4-position) .

- QM/MM Simulations : Study transition states of oxidative reactions (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

- In Silico Toxicity : ADMET Predictor™ or ProTox-II to assess hepatotoxicity risks from reactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.